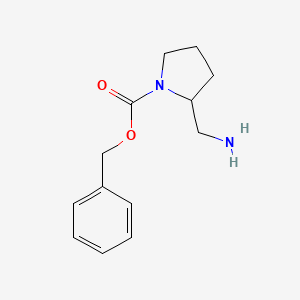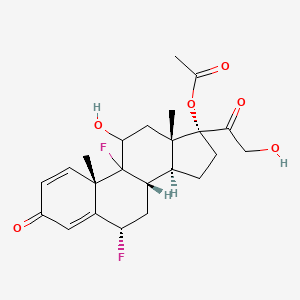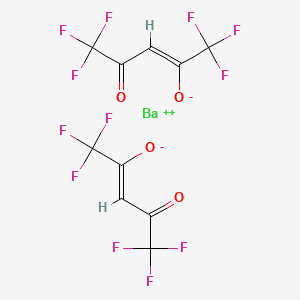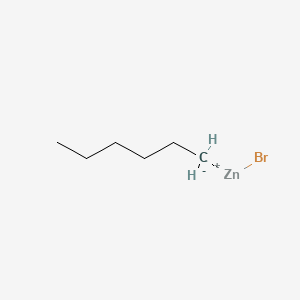![molecular formula C₂₄H₂₄BrNO₃ B1142135 4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide CAS No. 178551-26-3](/img/new.no-structure.jpg)
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide is a complex organic compound with a unique structure that includes an indene moiety, a pyridinium ring, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the pyridinium ring and the phenylmethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Tacrine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound with a similar mechanism of action, also used in the treatment of neurological disorders.
Uniqueness
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-indenylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide is unique due to its specific structure, which combines an indene moiety with a pyridinium ring and a phenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
178551-26-3 |
|---|---|
Fórmula molecular |
C₂₄H₂₄BrNO₃ |
Peso molecular |
454.36 |
Sinónimos |
4-[(1,3-Dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-pyridinium Bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B1142056.png)



![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

